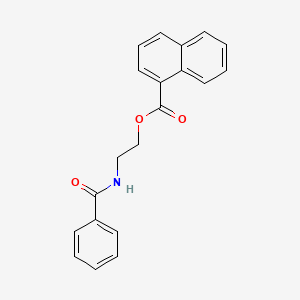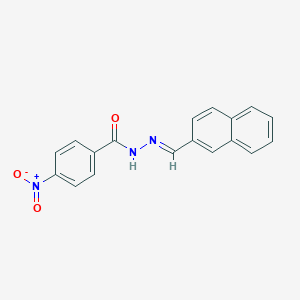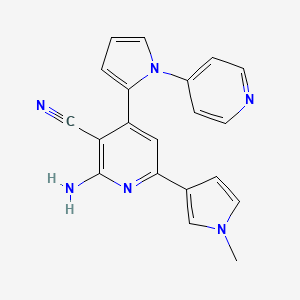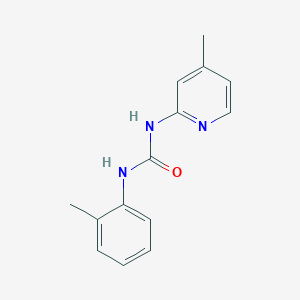
2-(PHENYLFORMAMIDO)ETHYL NAPHTHALENE-1-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(PHENYLFORMAMIDO)ETHYL NAPHTHALENE-1-CARBOXYLATE is an organic compound that features a naphthalene ring system substituted with a phenylformamido group and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PHENYLFORMAMIDO)ETHYL NAPHTHALENE-1-CARBOXYLATE typically involves the reaction of naphthalene-1-carboxylic acid with 2-(phenylformamido)ethanol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(PHENYLFORMAMIDO)ETHYL NAPHTHALENE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene-1-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The phenylformamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthalene-1-carboxylic acid derivatives.
Reduction: 2-(PHENYLFORMAMIDO)ETHYL NAPHTHALENE-1-ALCOHOL.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(PHENYLFORMAMIDO)ETHYL NAPHTHALENE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism by which 2-(PHENYLFORMAMIDO)ETHYL NAPHTHALENE-1-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. The phenylformamido group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the naphthalene ring system can participate in π-π stacking interactions, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1-carboxylic acid derivatives: Compounds with similar naphthalene ring systems but different substituents.
Phenylformamido derivatives: Compounds with phenylformamido groups attached to different core structures.
Uniqueness
2-(PHENYLFORMAMIDO)ETHYL NAPHTHALENE-1-CARBOXYLATE is unique due to the combination of its naphthalene ring system and phenylformamido group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research, making it a valuable compound for further study.
Eigenschaften
IUPAC Name |
2-benzamidoethyl naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-19(16-8-2-1-3-9-16)21-13-14-24-20(23)18-12-6-10-15-7-4-5-11-17(15)18/h1-12H,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKQIHBTEBFHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCOC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5439303.png)

![9-[2-(prop-2-yn-1-yloxy)benzyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5439315.png)
![1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(2-chlorophenyl)piperazine](/img/structure/B5439317.png)
![N-(2-methoxyethyl)-1'-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5439323.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[4-(prop-2-en-1-yloxy)benzoyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5439324.png)
![2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[1-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5439339.png)
![1-[1-({6-[(2-hydroxyethyl)(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5439347.png)
![2-{2-ethoxy-4-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B5439362.png)

![N-[(1R,3R)-3-aminocyclopentyl]-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5439373.png)
![N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide](/img/structure/B5439380.png)
![2-phenyl-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5439391.png)
